

A Technical Guide to Quizalofop-ethyl-d3 Analytical Standards for Researchers

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Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B15556495

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This guide provides an in-depth overview of commercially available **Quizalofop-ethyl-d3** analytical standards, tailored for researchers, scientists, and professionals in drug development. It includes a comparative summary of suppliers, detailed experimental protocols for its use, and a workflow diagram for the application of analytical standards in a research setting.

Introduction to Quizalofop-ethyl and its Deuterated Analog

Quizalofop-ethyl is a selective post-emergence herbicide used to control grass weeds in broad-leaved crops. Its deuterated analog, **Quizalofop-ethyl-d3**, serves as an invaluable internal standard in analytical chemistry, particularly in chromatography and mass spectrometry-based methods. The use of a stable isotope-labeled internal standard like **Quizalofop-ethyl-d3** allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers of Quizalofop-ethyl-d3

Several reputable suppliers offer **Quizalofop-ethyl-d3** analytical standards. The following table summarizes the key specifications of the products available from leading vendors.

Supplier	Product Name	Catalog Number (Example)	Purity/Concentration	Formulation	Unit Size(s)
LGC Standards	(±)- Quizalofop-ethyl-d3 (propionate-3,3,3-d3)	TRC-Q826109	>95% (HPLC) or 98 atom % D, min 98% Chemical Purity	Neat	0.5 mg, 1 mg, 5 mg[1]
Quizalofop-ethyl D3 (3,3,3 D3)	DRE-XA16740100 AC	100 µg/mL	Solution in Acetone	1 mL[2]	
HPC Standards GmbH	D3-Quizalofop-ethyl solution	687112	100 µg/mL	Solution in Acetonitrile	1x1ML[3][4]
Toronto Research Chemicals (via Fisher Scientific)	(±)- Quizalofop-ethyl-d3 (propionate-3,3,3-d3)	TRC-Q826109-0.5MG	Not specified in snippet	Not specified in snippet	0.5 mg[5]

Experimental Protocols

The following protocols are synthesized from established analytical methods for Quizalofop-ethyl and general procedures for using deuterated internal standards. These should be adapted and validated for specific matrices and instrumentation.

Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This method is suitable for the extraction of Quizalofop-ethyl from various agricultural products. [6]

a. Extraction:

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the appropriate amount of **Quizalofop-ethyl-d3** internal standard solution.
- Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent (e.g., primary secondary amine (PSA) and C18).
- Vortex for 30 seconds.
- Centrifuge at a high speed for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a common and highly sensitive method for the quantification of Quizalofop-ethyl.

- Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is recommended for accurate analysis.^[7]
- Chromatographic Conditions (Typical):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry Conditions (Typical):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Quizalofop-ethyl and **Quizalofop-ethyl-d3** to ensure identity and accurate quantification. The specific m/z transitions should be optimized in the laboratory.
- Quantification: The concentration of Quizalofop-ethyl in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (**Quizalofop-ethyl-d3**) against a calibration curve.

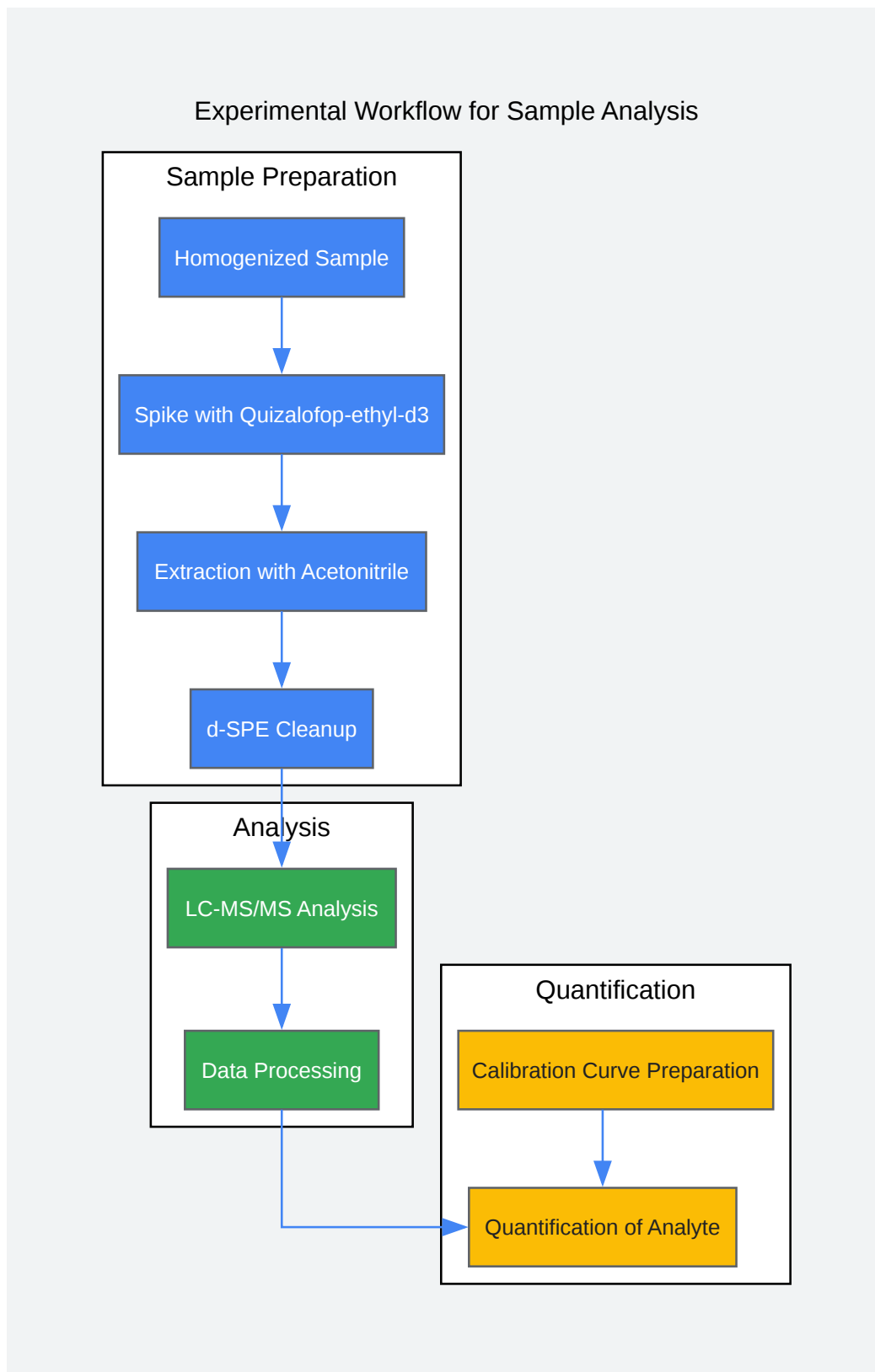
Analysis by Gas Chromatography (GC)

For certain applications, GC can be a suitable alternative.

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).
- Chromatographic Conditions (Typical):
 - Column: A capillary column such as an HP-5 (e.g., 15 m x 0.53 mm, 1.5 µm film thickness).[8]
 - Carrier Gas: Helium or Nitrogen.
 - Temperature Program: An optimized temperature gradient from a lower starting temperature to a higher final temperature to ensure good separation.
 - Injector and Detector Temperatures: Optimized for the analyte's volatility and stability.
- Internal Standard: **Quizalofop-ethyl-d3** would be used as the internal standard for GC-MS analysis. For GC-FID, a different, non-deuterated compound that is not present in the sample, such as di-n-octyl phthalate, may be used.[8]

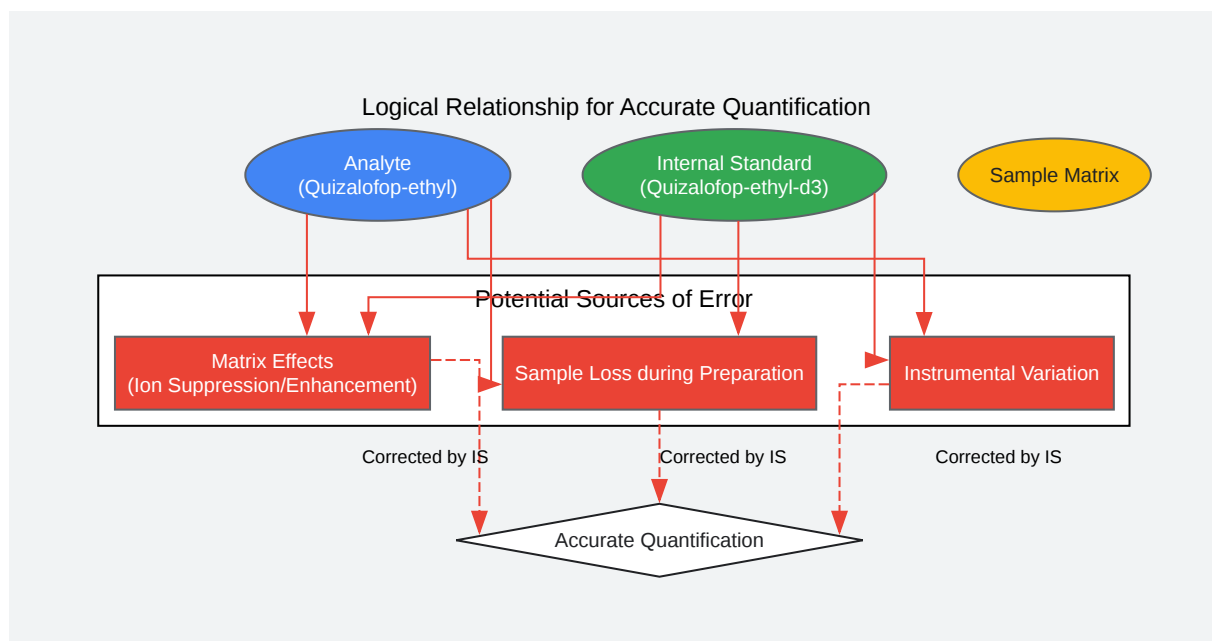
Workflow and Process Visualization

The following diagrams illustrate the typical workflows in a research setting.



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Caption: A typical experimental workflow for the analysis of a target analyte using an internal standard.



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Caption: The logical relationship illustrating how an internal standard corrects for analytical errors.

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